Rupintrivir

Overview

Description

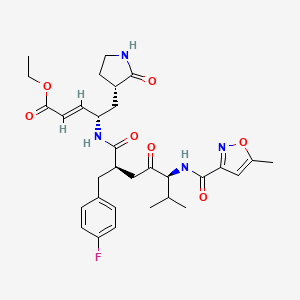

Rupintrivir (AG7088) is a potent antiviral compound initially developed as a protease inhibitor targeting human rhinovirus (HRV) and enteroviruses, which belong to the Picornaviridae family. It functions by irreversibly inhibiting the 3C protease (3CP), a critical enzyme for viral replication. Structural studies reveal that this compound binds to the active site of 3CP, forming a covalent adduct with the catalytic cysteine residue (Cys147), thereby blocking polyprotein processing and viral maturation . Beyond picornaviruses, this compound has shown inhibitory activity against norovirus proteases, particularly GI.1 and GII.4 strains, albeit with distinct conformational requirements for binding across viral subtypes .

Preparation Methods

Rupintrivir is synthesized using three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine . The key fragment, ketomethylene dipeptide isostere, is constructed with the valine derivative and phenylpropionic acid derivative, followed by coupling with a lactam derivative and an isoxazole acid chloride . The synthesis involves eight steps and is designed to be efficient for industrial production .

Chemical Reactions Analysis

Rupintrivir undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.

Hydrolysis: The compound can be hydrolyzed to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Initial Phase II Trials

Rupintrivir's clinical development began with Phase II trials aimed at evaluating its efficacy in reducing cold symptoms induced by HRV. In these trials, participants who received intranasal doses of this compound within 24 hours of exposure to HRV showed significant reductions in total cold symptoms, respiratory symptom scores, and viral load in the upper respiratory tract compared to placebo groups .

| Study Phase | Participants | Outcome |

|---|---|---|

| Phase II | Volunteers exposed to HRV | Significant reduction in cold symptoms and viral load |

| Phase II/III | Patients with naturally acquired colds | Development halted due to insufficient efficacy |

Resistance Studies

Research has also focused on the potential for resistance development against this compound. In vitro studies demonstrated that certain HRV variants could develop reduced susceptibility to the drug after multiple passages in culture. For instance, HRV serotype 14 exhibited a sevenfold reduction in susceptibility after prolonged exposure to increasing concentrations of this compound .

| HRV Serotype | Initial Susceptibility | Reduced Susceptibility After Passages |

|---|---|---|

| HRV 14 | Sensitive | Sevenfold reduction |

| HRV 2 | Sensitive | Genotypic changes without significant susceptibility loss |

Enterovirus Infections

Recent studies have highlighted this compound's effectiveness against Enterovirus 71 (EV71), which is associated with severe neurological diseases. A combination therapy involving this compound and interferon-alpha demonstrated synergistic effects in inhibiting EV71 replication, suggesting potential for use in treating severe cases .

Potential Against Other Viral Infections

The structural similarities between rhinovirus proteases and those of coronaviruses have prompted investigations into adapting this compound for treating diseases like SARS. Although direct application was not feasible without modifications, initial studies indicated that derivatives of this compound could be developed to target coronavirus proteases effectively .

Case Studies

- Human Rhinovirus Challenge Trials : In controlled trials where participants were deliberately exposed to HRV, those treated with this compound reported faster resolution of symptoms compared to placebo controls. This provided proof-of-concept for its antiviral mechanism .

- Enterovirus 71 Treatment : A study involving patients with severe EV71 infections indicated that this compound could significantly reduce viral loads and improve clinical outcomes when used alongside interferon-alpha .

Mechanism of Action

Rupintrivir exerts its effects by inhibiting the 3C protease enzyme, which is central to rhinovirus replication . By binding to and inhibiting this enzyme, this compound prevents rhinovirus replication in cells of the respiratory tract, thereby stopping the development of cold symptoms . The molecular targets include the viral polyprotein, which is cleaved by the 3C protease during viral replication .

Comparison with Similar Compounds

Rupintrivir is often compared to other picornavirus inhibitors, such as pleconaril , WIN52084 , disoxaril (DIS) , and enviroxime (ENV) , which share overlapping mechanisms but differ in structural and functional properties. Below is a detailed analysis:

Table 1: Key Attributes of this compound and Comparable Antivirals

Key Findings

Mechanistic Differences: this compound uniquely employs covalent inhibition of 3CP, contrasting with enviroxime’s non-covalent binding and pleconaril’s capsid-targeting mechanism. This covalent interaction enhances its potency but may limit selectivity . Pleconaril and WIN52084 disrupt viral uncoating by binding to the capsid, a mechanism less effective against protease-dependent strains .

Synergistic Potential: this compound demonstrates superior synergy with enviroxime and disoxaril in dual-combination therapies, predicted to yield highly active antiviral effects against resistant strains .

Structural and Conformational Insights: Norovirus protease binding studies highlight this compound’s dependency on BII-CII loop flexibility in GII.4 strains, a requirement absent in GI.1 subtypes. This explains its variable efficacy across norovirus genotypes . Pleconaril and WIN52084 lack such conformational specificity, relying instead on conserved capsid features .

Enviroxime was discontinued due to toxicity, underscoring this compound’s improved safety profile in preclinical models . Cost-effectiveness analyses in low-resource settings suggest this compound-based interventions could avert >96,000 HBV/HCV deaths over 20 years, though comparable data for other compounds are lacking .

Biological Activity

Rupintrivir, also known as AG7088, is a synthetic protease inhibitor primarily developed for the treatment of rhinovirus infections, which are the most common cause of the common cold. Its biological activity has been extensively studied, revealing its potential effectiveness against various viral pathogens, particularly rhinoviruses and noroviruses. This article synthesizes findings from diverse research studies and clinical trials to provide a comprehensive overview of the biological activity of this compound.

This compound acts as an irreversible inhibitor of the 3C protease enzyme found in rhinoviruses. The binding of this compound to the active site of the protease prevents the cleavage of viral polyproteins, which is essential for viral replication. This mechanism has been confirmed through crystallographic studies that demonstrate extensive interactions between this compound and conserved amino acids in the 3C protease across various rhinovirus serotypes .

In Vitro Studies

- Activity Against Rhinoviruses : this compound has shown potent antiviral activity against all tested human rhinovirus (HRV) serotypes. In vitro studies indicated that it could significantly reduce viral loads and alleviate symptoms in cell cultures infected with HRV .

- Norovirus Inhibition : Recent research has expanded the scope of this compound's activity to include noroviruses, specifically murine noroviruses and human norovirus (genogroup II). The compound effectively inhibits the norovirus 3C-like protease, suggesting cross-genotypic antiviral activity .

- Resistance Studies : Investigations into potential resistance mechanisms revealed that variants of HRV could develop reduced susceptibility to this compound after prolonged exposure. Notably, specific amino acid substitutions in the 3C protease were identified in resistant strains .

Clinical Trials

This compound underwent several clinical trials to assess its efficacy and safety:

- Phase II Trials : Initial trials demonstrated that this compound significantly reduced total cold symptoms and respiratory symptom scores compared to placebo controls when administered intranasally shortly after rhinovirus exposure. However, subsequent large-scale trials showed limited efficacy in naturally acquired infections, leading to a halt in further development .

- Potential for Enterovirus 71 (EV71) : A computational study indicated favorable binding affinity between this compound and EV71 3C protease, suggesting its potential utility in treating severe EV71 infections, which can lead to serious neurological complications. This study highlighted minimal sequence variation in critical binding residues across multiple EV71 isolates, reinforcing the likelihood of effective treatment outcomes .

Data Summary

The following table summarizes key findings from various studies on this compound:

Case Studies

- Rhinovirus Challenge Trials : In a controlled setting, volunteers exposed to HRV showed marked improvement in symptoms when treated with this compound within 24 hours post-exposure. The study emphasized the compound's rapid action against early-stage infections .

- Severe EV71 Infections : A case series involving patients with severe EV71 infections suggested that this compound could mitigate severe respiratory and neurological symptoms effectively due to its strong binding affinity for the viral protease .

Q & A

Basic Research Questions

Q. 1.1. What experimental models are most suitable for initial antiviral screening of Rupintrivir?

Answer: Primary in vitro assays should utilize cell culture models such as human airway epithelial cells or HEK-293T cells transfected with viral proteases. Key parameters include standardized multiplicity of infection (MOI), incubation time (e.g., 24–48 hours), and controlled buffer conditions (pH 7.4, 37°C). Validate results with plaque reduction neutralization tests (PRNT) and quantitative RT-PCR to measure viral load reduction .

Q. 1.2. How can researchers ensure reproducibility in this compound’s enzymatic inhibition assays?

Answer:

- Standardization: Use recombinant 3C/3CL proteases from validated sources (e.g., Sigma-Aldrich A3306 for amylase standardization analog) .

- Controls: Include positive controls (e.g., known protease inhibitors) and negative controls (vehicle-only wells).

- Data Normalization: Express inhibition as a percentage of baseline activity, with triplicate measurements to minimize intra-assay variability .

Advanced Research Questions

Q. 2.1. How can conflicting data on this compound’s mechanism of action across studies be resolved?

Answer:

- Integrative Approaches: Combine structural biology (e.g., cryo-EM or X-ray crystallography) with kinetic studies to assess binding affinity (Kd) and catalytic efficiency (kcat/Km).

- Hypothesis Refinement: Apply the PICOT framework to define Population (specific viral strains), Intervention (this compound concentration), Comparison (wild-type vs. mutant proteases), Outcome (inhibition efficacy), and Timeframe (pre-/post-treatment phases) .

- Meta-Analysis: Pool data from independent studies to identify confounding variables (e.g., assay temperature, protease isoform differences) .

Q. 2.2. What methodologies elucidate this compound’s resistance mechanisms in viral proteases?

Answer:

- Site-Directed Mutagenesis: Introduce mutations (e.g., G163A, E166V) in viral proteases and measure changes in IC50 values.

- Molecular Dynamics Simulations: Analyze binding pocket conformational shifts using software like GROMACS or AMBER to predict resistance hotspots .

- Cross-Validation: Compare in silico predictions with in vitro resistance selection experiments to confirm mechanistic pathways .

Q. Data Analysis & Contradictions

Q. 3.1. How should researchers statistically analyze dose-response relationships for this compound?

Answer:

- Nonlinear Regression Models: Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals.

- Handling Outliers: Apply Grubbs’ test or robust regression methods to minimize skewed results .

- Multiplicity Adjustments: Use Bonferroni correction for multiple comparisons in high-throughput screening datasets .

Q. 3.2. What strategies address discrepancies in this compound’s pharmacokinetic (PK) profiles across species?

Answer:

- Compartmental Modeling: Use non-linear mixed-effects modeling (NONMEM) to account for interspecies variability in absorption/distribution.

- In Vitro-In Vivo Extrapolation (IVIVE): Corrogate hepatic microsomal stability data with in vivo PK parameters (e.g., clearance, volume of distribution) .

- Ethical Oversight: Ensure animal studies comply with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify translational relevance .

Q. Methodological Best Practices

Q. 4.1. How to validate analytical methods for quantifying this compound in biological matrices?

Answer:

- Validation Parameters: Assess specificity (no matrix interference), sensitivity (LOD ≤ 1 ng/mL), linearity (R² ≥ 0.99), and precision (CV < 15%) per ICH Q2(R1) guidelines.

- Chromatographic Conditions: Use HPLC-MS/MS with a C18 column and mobile phase (acetonitrile:0.1% formic acid) for optimal separation .

Q. 4.2. What experimental designs minimize off-target effects in this compound studies?

Answer:

Properties

IUPAC Name |

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYJBRBGZBCZKO-BHGBQCOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39FN4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028116 | |

| Record name | Rupintrivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223537-30-2 | |

| Record name | Rupintrivir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223537-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rupintrivir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223537302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rupintrivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rupintrivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUPINTRIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGE5K1Q5QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.